3-(4-chlorophenyl)-7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(trifluoromethyl)-4H-chromen-4-one
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Overview
Description
3-(4-chlorophenyl)-7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a chromen-4-one core substituted with a 4-chlorophenyl group, a hydroxy group, a piperazinylmethyl group, and a trifluoromethyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(trifluoromethyl)-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through a condensation reaction between a suitable phenol derivative and an appropriate diketone.
Introduction of the 4-chlorophenyl Group: This step involves the electrophilic aromatic substitution of the chromen-4-one core with a 4-chlorophenyl halide under acidic conditions.
Piperazinylmethyl Substitution: The piperazinylmethyl group can be introduced via nucleophilic substitution using a piperazine derivative and a suitable alkylating agent.
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid under radical or nucleophilic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(trifluoromethyl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The carbonyl group in the chromen-4-one core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The piperazinylmethyl group can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of new derivatives.
Trifluoromethylation: The trifluoromethyl group can participate in radical or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: PCC, DMP, potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Piperazine derivatives, alkylating agents, electrophiles.
Trifluoromethylation: Trifluoromethyl iodide, trifluoromethyl sulfonic acid.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
3-(4-chlorophenyl)-7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(trifluoromethyl)-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
DNA Intercalation: Inserting itself between DNA base pairs, affecting DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
3-(4-chlorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one: Lacks the piperazinylmethyl group, resulting in different biological activities.
3-(4-chlorophenyl)-7-hydroxy-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one: Contains a methyl group instead of the piperazinylmethyl group, leading to variations in chemical reactivity and applications.
Uniqueness
The presence of the piperazinylmethyl group in 3-(4-chlorophenyl)-7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(trifluoromethyl)-4H-chromen-4-one imparts unique properties, such as enhanced solubility, increased binding affinity to biological targets, and potential for further functionalization. These characteristics make it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-(4-chlorophenyl)-7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-(trifluoromethyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClF3N2O4/c24-15-3-1-14(2-4-15)19-20(32)16-5-6-18(31)17(21(16)33-22(19)23(25,26)27)13-29-9-7-28(8-10-29)11-12-30/h1-6,30-31H,7-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBQPDZNWBFFIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=C(C=CC3=C2OC(=C(C3=O)C4=CC=C(C=C4)Cl)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClF3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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